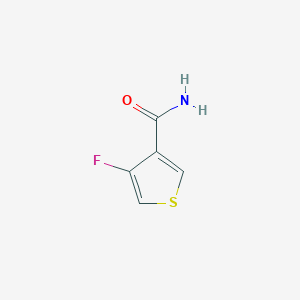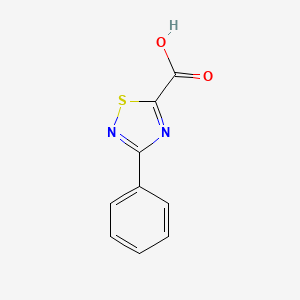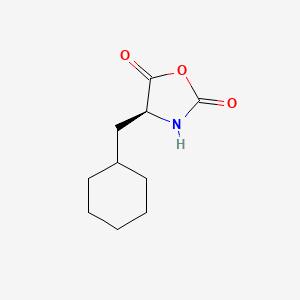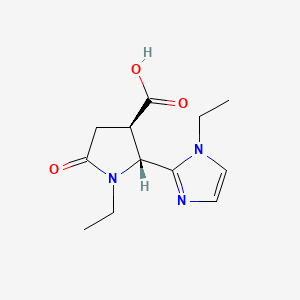![molecular formula C11H14N4S B11716404 [1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea](/img/structure/B11716404.png)
[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea: is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and material sciences. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea typically involves the reaction of 3-methylphenylhydrazine with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted thiourea derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes such as urease, which is involved in various biological processes.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Industry:
Mécanisme D'action
The mechanism of action of [1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can be crucial in controlling urease-related pathologies.
Comparaison Avec Des Composés Similaires
1-(acyl/aroyl)-3-(substituted)thioureas: These compounds share a similar thiourea backbone and exhibit comparable biological activities.
1-(phenylene-1,4-dione)-3,3′-(substituted phenyl)-dithiourea: These derivatives also show significant biological activities and are used in similar applications.
Uniqueness:
Structural Features: The presence of the 3-methylphenyl and pyrazolyl groups in [1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea provides unique steric and electronic properties that can enhance its biological activity and specificity.
Biological Activity: The specific substitution pattern in this compound may result in higher potency and selectivity as an enzyme inhibitor compared to other thiourea derivatives.
Propriétés
Formule moléculaire |
C11H14N4S |
|---|---|
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
[1-(3-methylphenyl)pyrazolidin-3-ylidene]thiourea |
InChI |
InChI=1S/C11H14N4S/c1-8-3-2-4-9(7-8)15-6-5-10(14-15)13-11(12)16/h2-4,7H,5-6H2,1H3,(H3,12,13,14,16) |
Clé InChI |
GCUIQDKZMGNJQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2CCC(=NC(=S)N)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716323.png)



![1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B11716341.png)


![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone oxalate](/img/structure/B11716354.png)
![{1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11716360.png)

![Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716362.png)
![(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B11716364.png)
![(Z)-N-[1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11716371.png)

